Azetidine, 3-methyl-2-(4-methylphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

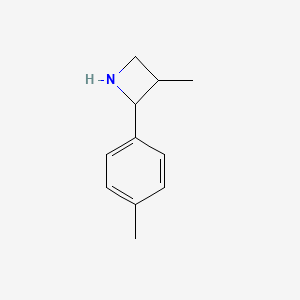

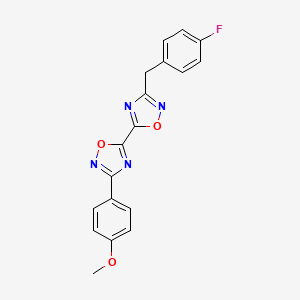

Azetidine, 3-methyl-2-(4-methylphenyl)- is a chemical compound with the molecular formula C11H15N . It is a derivative of azetidine, a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .

Molecular Structure Analysis

The InChI code for Azetidine, 3-methyl-2-(4-methylphenyl)- is 1S/C11H15N/c1-8-3-5-10(6-4-8)11-9(2)7-12-11/h3-6,9,11-12H,7H2,1-2H3 . The molecular weight is 161.25 .

Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Physical And Chemical Properties Analysis

Azetidine, 3-methyl-2-(4-methylphenyl)- is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Mechanism of Action

Target of Action

Azetidines, in general, are known to be important four-membered heterocycles used in organic synthesis and medicinal chemistry .

Mode of Action

Azetidines are characterized by a considerable ring strain, which drives their reactivity . This ring strain lies between that of less stable aziridines and unreactive pyrrolidines, providing a highly attractive entry to bond functionalization . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry .

Biochemical Pathways

Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates . They have been involved in [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application in polymer synthesis .

Pharmacokinetics

The physical form of the compound is liquid , which may influence its bioavailability.

Result of Action

Azetidines have been used in the synthesis of bioactive molecules and natural products .

Action Environment

The storage temperature for the compound is 4 degrees celsius , indicating that temperature could be a factor in its stability.

Advantages and Limitations for Lab Experiments

Azetidine, 3-methyl-2-(4-methylphenyl)- has a number of advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity for the dopamine receptor D1 and D2. This makes it a valuable tool for studying the role of dopamine in the brain and its potential therapeutic applications. However, one limitation of Azetidine, 3-methyl-2-(4-methylphenyl)- is that it can be difficult to synthesize, which can limit its availability for research purposes.

Future Directions

There are a number of future directions for research on Azetidine, 3-methyl-2-(4-methylphenyl)-. One area of research is the potential therapeutic applications of Azetidine, 3-methyl-2-(4-methylphenyl)- for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of research is the development of new and more efficient synthesis methods for Azetidine, 3-methyl-2-(4-methylphenyl)-. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Azetidine, 3-methyl-2-(4-methylphenyl)- and its potential applications in scientific research.

Synthesis Methods

Azetidine, 3-methyl-2-(4-methylphenyl)- can be synthesized using a multi-step process. The first step involves the reaction of 4-methylphenylacetone with nitroethane to form 4-methylphenyl-2-nitropropene. The second step involves the reduction of 4-methylphenyl-2-nitropropene to 4-methylphenyl-2-nitropropane using sodium borohydride. The final step involves the reaction of 4-methylphenyl-2-nitropropane with azetidine to form Azetidine, 3-methyl-2-(4-methylphenyl)-.

Scientific Research Applications

Azetidine, 3-methyl-2-(4-methylphenyl)- has been extensively studied for its potential use in scientific research applications. It has been found to be a highly potent and selective agonist of the dopamine receptor D1 and D2. This makes it a valuable tool for studying the role of dopamine in the brain and its potential therapeutic applications. Azetidine, 3-methyl-2-(4-methylphenyl)- has also been used in studies investigating the effects of dopamine on learning and memory.

Safety and Hazards

properties

IUPAC Name |

3-methyl-2-(4-methylphenyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-3-5-10(6-4-8)11-9(2)7-12-11/h3-6,9,11-12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUUZKNZDXMPIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC1C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1516416-81-1 |

Source

|

| Record name | 3-methyl-2-(4-methylphenyl)azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Methyl(2,2,2-trifluoroethyl)amino]ethyl 2-chloropyridine-4-carboxylate](/img/structure/B2457902.png)

![5-fluoro-3-methyl-2-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2457908.png)

![methyl 4-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)benzoate](/img/structure/B2457910.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]but-2-enamide](/img/structure/B2457917.png)

![3-ethyl 6-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2457921.png)

![2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2457925.png)